
Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate, also known as E7046, is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). This receptor is involved in the regulation of macrophages, which play a crucial role in the immune system. E7046 has been studied for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and osteoporosis.
Wissenschaftliche Forschungsanwendungen
- Anticancer Properties Researchers have investigated the potential of Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate as an anticancer agent. Its unique chemical structure suggests it might interfere with cancer cell growth or metastasis pathways. Studies explore its effects on different cancer types, including breast, lung, and colon cancer .
- The compound’s benzamido and thiophene moieties contribute to its antimicrobial properties. Scientists have examined its effectiveness against bacteria, fungi, and even drug-resistant strains. It could serve as a potential lead compound for novel antibiotics .
- Anti-Inflammatory Effects Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate may modulate inflammatory pathways. Researchers explore its impact on cytokine production, NF-κB signaling, and other inflammatory markers. Such insights could lead to new anti-inflammatory therapies .
- The carbamate group in this compound makes it interesting for organic electronics. Investigations focus on its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its electron-rich thiophene core contributes to its semiconducting properties .
- Photophysical Properties Scientists study the absorption and emission spectra of Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate. Its fluorescence behavior and quantum yield are relevant for applications in sensors, imaging, and fluorescence-based assays .
Antimicrobial Activity
Organic Electronics and Optoelectronics
Drug Delivery Systems
These diverse applications highlight the versatility of Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate in scientific research. Keep in mind that ongoing studies may uncover additional uses, making it an exciting area for further investigation! 🌟 .
Eigenschaften
IUPAC Name |
methyl N-[2-[(4-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-5-25-13-8-6-12(7-9-13)15(21)19-17-14(10(2)11(3)26-17)16(22)20-18(23)24-4/h6-9H,5H2,1-4H3,(H,19,21)(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLVGUVTTUHYEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)

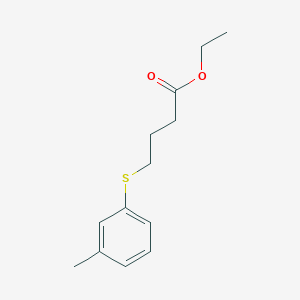
![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)

![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2368219.png)
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2368222.png)
![3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368223.png)
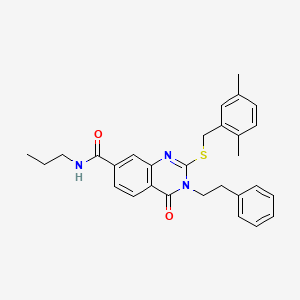
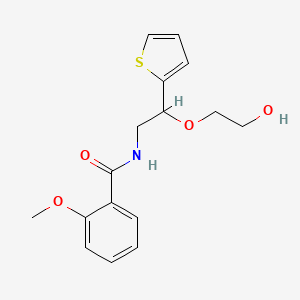
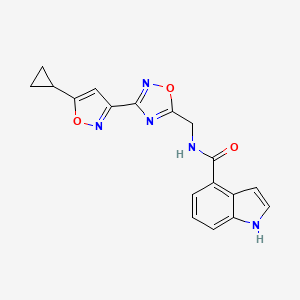
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2368227.png)
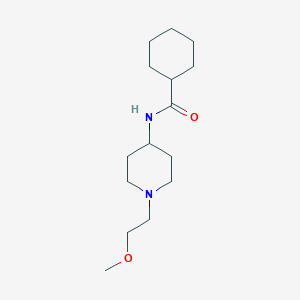
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368231.png)